Product packaging for Octylamine hydroiodide(Cat. No.:CAS No. 60734-63-6)

Octylamine hydroiodide

Cat. No.: B6305852
CAS No.: 60734-63-6
M. Wt: 257.16 g/mol
InChI Key: HBZSVMFYMAOGRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Octylamine hydroiodide, also known as tert-Octylammonium Iodide, is an organic halide salt with the molecular formula C8H20IN and a molecular weight of 257.16 g/mol . This compound presents as a white to almost white crystalline powder at room temperature and is hygroscopic, requiring storage under inert gas in a cool, dark place . Its properties make it valuable in scientific research, particularly in the field of materials science, where it can function as a cationic surfactant or a phase-transfer catalyst . In practical applications, quaternary ammonium salts like this compound can be involved in surface modification processes and nanostructure formation, playing a role in the synthesis and phase transformation of metallic nanomaterials . The halide ion (I⁻) in such compounds has been studied for its hydration properties and hydrogen-bonding energy with water molecules, which is lower compared to chloride and bromide ions, influencing its behavior in various chemical environments . Researchers should note that this compound is classified as hazardous, with potential to cause skin and serious eye irritation, and appropriate personal protective equipment, including gloves and eye protection, should always be used . This compound is intended for research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20IN B6305852 Octylamine hydroiodide CAS No. 60734-63-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

60734-63-6

Molecular Formula

C8H20IN

Molecular Weight

257.16 g/mol

IUPAC Name

octylazanium;iodide

InChI

InChI=1S/C8H19N.HI/c1-2-3-4-5-6-7-8-9;/h2-9H2,1H3;1H

InChI Key

HBZSVMFYMAOGRS-UHFFFAOYSA-N

SMILES

CCCCCCCCN.I

Canonical SMILES

CCCCCCCC[NH3+].[I-]

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Octylamine Hydroiodide

Established Synthetic Routes for Octylamine (B49996) Hydroiodide and its Alkylamine Precursors

The synthesis of octylamine hydroiodide and its precursor, octylamine, can be achieved through various established routes. These methods range from direct acid-base reactions to more complex derivatization strategies.

Direct Acid-Base Neutralization Approaches and Reaction Optimization

The most straightforward method for preparing this compound is through the direct acid-base neutralization of octylamine with hydroiodic acid. researchgate.net This reaction is typically carried out in a suitable solvent, such as ethanol. researchgate.net The process involves the dropwise addition of hydroiodic acid to a solution of octylamine, often in a 1:1 molar ratio. researchgate.net

Reaction Optimization:

Several factors can be optimized to ensure a high yield and purity of the final product.

Temperature Control: The reaction is exothermic, so maintaining a low temperature, for instance by using an ice bath, is recommended to control the reaction rate and prevent side reactions. researchgate.net

pH Monitoring: Careful monitoring of the pH is crucial. If the solution remains basic after the initial addition of acid, more hydroiodic acid can be added dropwise until neutralization is achieved. researchgate.net

Stirring: Continuous stirring for several hours, potentially under an inert atmosphere like nitrogen, helps to ensure the reaction goes to completion. researchgate.net

Purification: After the reaction, the solvent is typically removed using a rotary evaporator. researchgate.net The resulting crude product can be purified by recrystallization. This process involves dissolving the product and then reprecipitating it by adding a non-polar solvent like ether or pentane. researchgate.net Repeating this process multiple times can yield a snow-white crystalline product. researchgate.net It is advised to avoid heating the product under vacuum during drying, as this can cause it to turn yellow, necessitating further recrystallization. researchgate.net

A similar approach is used for the synthesis of octylamine hydrochloride, where hydrochloric acid is reacted with octylamine. sx-chem.ltd

Derivatization and Functionalization Strategies of Octylamine for OAHI Synthesis

Beyond direct neutralization, derivatization and functionalization of octylamine are employed to synthesize various compounds, which can then be converted to the hydroiodide salt. These strategies often involve multi-step processes.

One common precursor, octylamine, can be synthesized through several methods:

From Octanoic Acid and Ammonia (B1221849): Octanoic acid can be reacted with ammonia under heat and pressure with a catalyst to form octylamine. sx-chem.ltd

From n-Caprylic Alcohol and Liquid Ammonia: In a fixed-bed reactor with a catalyst, n-caprylic alcohol and liquid ammonia can be reacted in the presence of hydrogen to produce n-octylamine. google.com

From Diisobutene and Benzyl (B1604629) Cyanide: A multi-step process involving the reaction of diisobutene and benzyl cyanide in glacial acetic acid with concentrated sulfuric acid can produce N-tert-octyl phenylacetamide, which is then hydrolyzed to tert-octylamine. google.com

Octylamine itself is a versatile chemical used in the synthesis of various other compounds. For example, it is used to create amphiphilic copolymers for coating quantum dots, making them water-soluble. atamanchemicals.comsigmaaldrich.com It is also a reactant in the preparation of 2H-indazoles and 1H-indazolones, which have applications as myeloperoxidase (MPO) inhibitors. atamanchemicals.com

The amino group in octylamine is nucleophilic and can participate in substitution reactions. sx-chem.ltd This reactivity allows for the synthesis of a wide range of derivatives. For instance, octylamine can be used in transamidation reactions to modify secondary amides. acs.org

Precursor Selection and the Influence on this compound Purity and Crystalline Form

The purity and crystalline form of the final this compound product are highly dependent on the quality of the precursors, namely octylamine and hydroiodic acid.

Using a colorless, high-purity hydroiodic acid, such as that available from commercial suppliers like Sigma-Aldrich, is recommended to simplify the purification process of the final product. researchgate.net The purity of the octylamine precursor is equally important. Impurities in the starting amine can be carried through the synthesis and are often difficult to remove from the final salt.

The choice of solvent can also influence the crystalline form of the product. The recrystallization process, which involves dissolving the crude product and then precipitating it with a different solvent, is a key step in obtaining a highly pure and crystalline final product. researchgate.net

Scalable Synthesis Techniques and Green Chemistry Considerations for OAHI Production in Research

For research purposes and potential larger-scale production, scalable synthesis techniques and green chemistry principles are becoming increasingly important.

Scalable Synthesis:

Continuous Flow Reactors: For industrial-scale production of similar salts like octylamine hydrochloride, continuous-flow reactors are used to improve efficiency. This method involves introducing hydrochloric acid into a solution of octylamine in a non-polar solvent, followed by cooling and isolation of the product via centrifugation.

Mechanochemical Methods: Mechanochemistry, which involves reactions induced by mechanical force, can reduce or eliminate the need for solvents, potentially leading to higher yields and shorter reaction times. murraystate.edu

Top-down Fabrication Methods: For producing shape-specific particles, methods like hard-template methods, microfluidic reactors, and particle stretching show promise for scalability. nih.gov

Green Chemistry Considerations:

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.netmdpi.com Key considerations for the synthesis of this compound include:

Waste Prevention: Optimizing reactions to maximize yield and minimize byproducts reduces waste. citrefine.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. citrefine.com

Use of Safer Solvents: Whenever possible, hazardous solvents should be replaced with safer alternatives. researchgate.net Research is ongoing to replace petroleum-derived solvents with biodegradable options.

Energy Efficiency: Conducting reactions at ambient temperature and pressure, or using energy-efficient methods like microwave-assisted synthesis, can significantly reduce energy consumption. mdpi.comcitrefine.comrsc.org

Use of Renewable Feedstocks: Exploring the synthesis of amines from renewable biomass sources is an active area of research. rsc.orgacs.org

Catalysis: Using catalytic reagents in place of stoichiometric reagents can improve efficiency and reduce waste. citrefine.com

By considering these factors, the synthesis of this compound can be made more efficient, scalable, and environmentally friendly.

Advanced Structural Characterization and Crystallographic Analysis of Octylamine Hydroiodide Systems

Single-Crystal X-Ray Diffraction Studies for Octylamine (B49996) Hydroiodide and Analogs

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic coordinates, bond lengths, and bond angles within a crystalline material. For long-chain alkylammonium halides like OAHI, SCXRD provides critical insights into the non-covalent interactions that govern their solid-state structures. Although a dedicated single-crystal structure of pure OAHI is not prominently available in the cited literature, extensive studies on analogous n-alkylammonium halides and related perovskite single crystals allow for a detailed extrapolation of its expected structural characteristics. nih.gov

The crystal structure of OAHI is dominated by strong electrostatic interactions and hydrogen bonds between the octylammonium (CH₃(CH₂)₇NH₃⁺) cation and the iodide (I⁻) anion. The ammonium (B1175870) headgroup (–NH₃⁺) acts as a hydrogen bond donor, forming multiple N-H···I hydrogen bonds with surrounding iodide anions. These interactions are the primary drivers for the formation of extended supramolecular assemblies. google.com

InteractionTypical Bond Length (Å)Typical Bond Angle (°)Significance
N-H···I2.5 - 2.9150 - 180Primary interaction governing the formation of the inorganic layer.
C-H···I2.8 - 3.2120 - 160Weaker interactions that contribute to the overall crystal packing.
van der Waals> 3.5N/AInteractions between adjacent octyl chains in the organic layer.

This table presents typical hydrogen bond geometries for n-alkylammonium iodide systems, which are expected to be representative of octylamine hydroiodide.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in flexible molecules like this compound. acs.org The conformational flexibility of the octyl chain and the different possible arrangements of the hydrogen-bonding network can give rise to various crystalline phases. These different polymorphs can exhibit distinct physical properties, including solubility, stability, and optical characteristics.

The control of crystallization is paramount to obtaining a desired polymorph and high-quality crystals. Key parameters that influence the crystallization process include:

Solvent Choice: The polarity and volatility of the solvent can affect the solubility of OAHI and the kinetics of crystal growth.

Temperature: Temperature influences both solubility and nucleation rates, with inverse-temperature crystallization being a common method for related hybrid perovskite materials. acs.org

Additives: The presence of additives can modulate crystallization kinetics. For instance, in perovskite systems, additives like methylammonium (B1206745) chloride (MACl) or octylammonium bromide (OABr) are used to regulate crystal growth, orientation, and reduce defects. nih.govrsc.org

Reaction Rate: Slowing the reaction and crystallization rate, for example through the use of adjunct ligands, can improve the crystallinity and reduce the density of defects in the final material. rsc.org

Strategic control over these factors is essential for producing large, high-quality single crystals suitable for SCXRD and for fabricating crystalline thin films with desired microstructures.

Powder X-Ray Diffraction for Phase Identification and Microstructural Analysis in OAHI-Containing Systems

Powder X-ray diffraction (PXRD) is an indispensable tool for the characterization of polycrystalline materials containing OAHI. Unlike SCXRD, which requires a single, perfect crystal, PXRD can analyze bulk powders or thin films, providing information on phase identity, purity, and microstructure.

In the context of OAHI, PXRD is primarily used for:

Phase Identification: Each crystalline phase of OAHI or a related compound has a unique diffraction pattern, which serves as a "fingerprint." By comparing the experimental PXRD pattern to databases or calculated patterns, the phases present in a sample can be identified. researchgate.net For example, when OAHI is used as a surface treatment on 3D perovskites like FAPbI₃, PXRD can confirm the formation of a 2D perovskite layer at the interface. nanoge.org

Crystallinity Assessment: The sharpness and intensity of diffraction peaks are indicative of the degree of crystallinity. Broader peaks can suggest smaller crystallite sizes or the presence of lattice strain. Enhanced peak intensity in OAI-modified perovskite films often indicates improved crystallinity and more regulated crystal growth. rsc.org

Microstructural Analysis: Analysis of the peak profiles can yield quantitative information about the microstructure. Peak broadening can be used to estimate the average crystallite size (via the Scherrer equation) and to assess microstrain within the lattice. This is particularly relevant for thin-film applications where grain size and defects significantly impact device performance. acs.org

2θ Angle (°)Miller Indices (hkl)Phase AssignmentSignificance
~14.1(110)3D Perovskite (e.g., MAPbI₃)Characteristic peak of the primary photoactive phase. researchgate.net
Low Angles (<10)(00l) series2D PerovskiteIndicates the formation of a layered structure due to OAHI incorporation. huji.ac.il
~12.6(001)PbI₂Presence may indicate degradation or incomplete reaction.
Variable-Pure OAHICharacteristic peaks of crystalline OAHI powder can be used as a reference. researchgate.net

This table shows representative PXRD peak assignments for a perovskite system modified with an octylammonium salt, illustrating how different phases are identified.

Electron Diffraction and Microscopy for Nanoscale Structural Characterization of OAHI-Derived Materials

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology and structure of materials at the micro- and nanoscale. When combined with electron diffraction, they provide a comprehensive picture of OAHI-derived materials, particularly in the form of thin films and nanocrystals.

Scanning Electron Microscopy (SEM): SEM is widely used to examine the surface morphology of thin films. In studies involving OAHI as an additive or passivation agent in perovskite solar cells, SEM images reveal changes in grain size, uniformity, and the presence of pinholes. rsc.org Films modified with OAHI often show more uniform surfaces with fewer defects. rsc.org Cross-sectional SEM can further elucidate the layered structure of a device, showing the distinct interfaces between different materials. researchgate.net

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM, allowing for the direct visualization of nanocrystals and even the atomic lattice. researchgate.net High-Resolution TEM (HRTEM) can be used to observe the crystal structure at interfaces, for example, to confirm the formation of a thin 2D perovskite layer on a 3D perovskite bulk. researchgate.net

Selected Area Electron Diffraction (SAED): This technique, performed within a TEM, produces a diffraction pattern from a specific, small area of the sample. The resulting pattern of spots can be indexed to determine the crystal structure and orientation of individual nanocrystals or grains. arxiv.org SAED is crucial for confirming the crystalline nature of nanoscale materials and identifying their crystallographic phase. huji.ac.il

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Vibrational Spectroscopy, NMR) Beyond Basic Identification

While diffraction methods provide information on the long-range order of crystalline structures, spectroscopic techniques probe the local chemical environment and bonding interactions, offering complementary structural insights.

Vibrational Spectroscopy (FTIR and Raman): Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. In OAHI systems, these techniques are particularly useful for studying hydrogen bonding. The stretching and bending vibrations of the ammonium (–NH₃⁺) group are highly sensitive to its environment. nih.gov

N-H Stretching: The frequency of the N-H stretching mode (typically ~3100-3400 cm⁻¹) shifts upon the formation of N-H···I hydrogen bonds. A shift to a lower wavenumber (redshift) and peak broadening are indicative of strong hydrogen bonding. rsc.orgaip.org

Other Modes: Changes in the C-N rocking bands and NH₃ asymmetric bending modes can also provide evidence of strong interactions between the OAHI and a host material, such as a perovskite film. nih.govosti.gov Simulations using Density Functional Perturbation Theory (DFPT) can be used to calculate and assign the IR and Raman active modes, providing a deeper understanding of the experimental spectra for OAHI-containing layered perovskites. d-nb.inforesearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) is a powerful technique for probing the local atomic environment in solid materials. It can distinguish between different crystalline phases and provide information on molecular dynamics and intermolecular interactions that is not accessible through diffraction. For perovskite systems treated with OAHI-related molecules, 2D ¹H-¹H spin diffusion NMR experiments can reveal the local molecular environment surrounding the ammonium group and its proximity to the perovskite lattice, confirming its role in surface passivation. epfl.ch Solid-state ¹⁴N and ¹³C NMR can also track changes in the local environment of the cations upon treatment with additives like OAHI. researchgate.net

Spectroscopic ProbeTypical Wavenumber/ShiftStructural Information Gained
FTIR: N-H Stretch3100 - 3400 cm⁻¹Strength and presence of N-H···I hydrogen bonds. rsc.orgnih.gov
FTIR: NH₃ Bend~1470 cm⁻¹Interaction of ammonium headgroup with the surrounding lattice. nih.gov
FTIR: C-N Rock~960 - 1000 cm⁻¹Confirmation of perovskite-OAHI interaction. nih.gov
Raman: Pb-I modes< 150 cm⁻¹Lattice vibrations of the inorganic framework in perovskites. d-nb.info
Solid-State NMRVariable (ppm)Local chemical environment, molecular proximity, and dynamics. epfl.chresearchgate.net

This table summarizes key spectroscopic signatures used for the structural elucidation of OAHI and related systems.

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations Involving Octylamine Hydroiodide

Thermal Dissociation Mechanisms of Octylamine (B49996) Hydroiodide and Related Amine Hydrohalides

The thermal stability of octylamine hydroiodide is a critical factor in its application, as its decomposition can significantly impact the performance and longevity of hybrid systems. The dissociation process involves the breaking of the ionic bond between the octylammonium cation and the iodide anion.

While direct quantum chemical simulations specifically for this compound are not extensively available in the reviewed literature, studies on related amine hydrochlorides, such as tri-n-octylamine hydrochloride, provide valuable insights into the likely dissociation pathways. Through methods like Intrinsic Reaction Coordinate (IRC) calculations, it has been determined that the thermal dissociation of such compounds primarily proceeds through the formation of the corresponding amine and hydrogen halide.

For this compound, the analogous primary dissociation pathway would be:

C8H17NH3+I- (s) ⇌ C8H17NH2 (g) + HI (g)

This pathway is considered more favorable than alternative decomposition routes that might involve the formation of other products. The stability of the resulting octylamine and hydrogen iodide molecules makes this a primary and often reversible decomposition route. In the context of hybrid perovskites, the thermal decomposition of the organic cation component, such as methylammonium (B1206745) in methylammonium lead iodide (MAPbI3), has been shown to follow a similar reversible path, yielding methylamine (B109427) (CH3NH2) and hydrogen iodide (HI) rsc.org. Another potential, though less likely, pathway could involve irreversible decomposition into ammonia (B1221849) and an alkyl halide rsc.org.

Table 1: Plausible Thermal Dissociation Pathways for this compound

PathwayReactantProductsNature of Pathway
1This compound (C8H17NH3+I-)Octylamine (C8H17NH2) + Hydrogen Iodide (HI)Reversible
2This compound (C8H17NH3+I-)Ammonia (NH3) + 1-Iodooctane (C8H17I)Irreversible

This table presents plausible pathways based on studies of related compounds.

Role of this compound in Interfacial Acid-Base Interactions within Hybrid Systems

This compound plays a crucial role in modifying and stabilizing the interfaces within hybrid systems, particularly in the field of perovskite solar cells. The octylammonium cation (C8H17NH3+) and the iodide anion (I-) can engage in acid-base interactions at the surfaces and grain boundaries of materials.

In the context of perovskite solar cells, octylammonium iodide (OAI) has been effectively used as a passivation agent. The amine groups in the octylammonium cation can form hydrogen bonds with iodide ions and coordinate with undercoordinated lead (Pb2+) ions at the perovskite surface mdpi.com. This interaction effectively "heals" defects at the interface, which are often sources of non-radiative recombination and can degrade device performance researchgate.netnih.govdntb.gov.ua. The long alkyl chain of the octylammonium cation also contributes to the formation of a hydrophobic barrier at the interface, enhancing moisture stability researchgate.net.

The use of OAI has been shown to strengthen the interfacial contact between the perovskite layer and adjacent layers, such as the carbon electrode in hole-conductor-free perovskite solar cells researchgate.netnih.govdntb.gov.ua. This improved contact facilitates more efficient charge extraction and reduces charge recombination at the interface researchgate.netnih.govdntb.gov.ua. Fourier-transform infrared (FTIR) spectroscopy studies have provided evidence of the strong symmetrical interactions between the functional groups of OAI and the perovskite films, confirming the passivation of defects at interfaces and grain boundaries mdpi.com.

Reactivity and Stability of the Hydroiodide Anion in Complex Chemical Environments

In hybrid perovskites, iodide ions are known to be mobile, and their migration under the influence of light, heat, or electric fields can lead to degradation of the material rsc.org. The reactivity of iodide anions can also lead to the formation of iodine (I2), which is a highly aggressive species that can further oxidize the perovskite material, creating a cyclic degradation mechanism repec.orgox.ac.ukkaust.edu.sa. This process is often accelerated by the presence of oxygen and moisture rsc.org.

The stability of the perovskite structure is intrinsically linked to the interactions between the organic cation, the metal cation (e.g., lead or tin), and the halide anion. The substitution of iodide with other halides, such as bromide, has been explored as a strategy to improve the stability of the perovskite lattice, likely due to stronger hydrogen-bonding interactions with the organic cation researchgate.net. The chemical environment at the interfaces of the hybrid system also plays a significant role in the stability of the iodide anion. The presence of passivating agents, such as octylammonium iodide, can help to stabilize the iodide ions at the surface and prevent their detrimental migration and reaction mdpi.com.

Kinetic and Thermodynamic Studies of this compound Chemical Transformations

While specific kinetic and thermodynamic studies focused solely on the chemical transformations of this compound are limited, the principles of kinetic and thermodynamic control are highly relevant to its behavior within hybrid materials. The formation and stabilization of desired phases in hybrid perovskites, which can incorporate organic ammonium (B1175870) halides, are often governed by a delicate interplay between kinetics and thermodynamics nih.govacs.org.

For instance, the incorporation of certain organic cations into the perovskite lattice can be a kinetically favored but thermodynamically unstable process. Rapid crystallization techniques can "trap" the system in a metastable, yet desirable, phase nih.govacs.org. In the context of this compound used as a surface treatment, the kinetics of its interaction with the perovskite surface will determine the effectiveness of defect passivation. The rate of adsorption and the formation of bonds with the surface species are key kinetic parameters.

Table 2: Summary of Factors Influencing this compound Transformations

FactorDescriptionRelevance to this compound
Kinetics Governs the rate of chemical processes.The speed of interfacial defect passivation and the formation of metastable phases.
Thermodynamics Determines the stability and equilibrium position of a system.The thermal stability of the compound, the driving force for interfacial binding, and the long-term stability of the passivated system.

Advanced Applications of Octylamine Hydroiodide in Functional Materials Science and Engineering

Octylamine (B49996) Hydroiodide in High-Performance Perovskite Solar Cell Technology

The incorporation of OAHI into perovskite solar cells (PSCs) has proven to be a multifaceted strategy for enhancing device efficiency and longevity. The large octylammonium cation plays several crucial roles, from modifying the dimensionality of the perovskite structure to passivating performance-limiting defects.

The introduction of large organic cations like octylammonium (OA+) from OAHI into the perovskite precursor solution leads to the formation of two-dimensional (2D) or quasi-2D perovskite structures. doaj.org These structures, often described by the Ruddlesden-Popper phase, consist of layers of corner-sharing lead-halide octahedra separated by the bulky organic octylammonium cations. This layered architecture is a direct consequence of the steric hindrance imposed by the long alkyl chain of the OA+ cation, which disrupts the continuous three-dimensional (3D) crystal lattice.

The formation of these 2D/quasi-2D phases can occur spontaneously at the interfaces of a 3D perovskite film, creating a heterostructure that combines the high charge transport of the 3D bulk with the enhanced stability of the 2D layers. nih.gov The incorporation of these large cations can, however, make the crystallization dynamics complex and difficult to control, sometimes leading to the formation of small grains which can suppress charge transport. doaj.orgpolyu.edu.hk Researchers have developed strategies, such as using co-additives, to better control the layer formation, improve morphology, and manage the distribution of different perovskite phases (low-n and high-n phases) within the film. doaj.orgpolyu.edu.hk

Polycrystalline perovskite films, while easy to fabricate, inherently contain a high density of defects, particularly at the surfaces and grain boundaries. mdpi.comresearchgate.net These defects, such as undercoordinated ions and halide vacancies, act as traps for charge carriers, leading to non-radiative recombination and significant energy losses in the solar cell. researchgate.net

The addition of OAHI to the perovskite precursor solution significantly influences the crystallization process, which in turn determines the final film morphology and quality. acs.org The presence of large organic cations can modulate the kinetics of crystal nucleation and growth. nih.gov For instance, certain additives can increase the number of nucleation centers, leading to the formation of more uniform and dense perovskite films. nih.gov

By controlling the crystallization, OAHI helps in achieving a desirable film morphology characterized by larger grain sizes and fewer grain boundaries. mdpi.comencyclopedia.pub A film with large, well-oriented grains provides more direct pathways for charge transport and reduces the number of grain boundaries that can act as sites for charge recombination. rsc.org The optimization of crystallization through additives like OAHI is a key strategy for reducing bulk defects and improving the electronic properties of the perovskite absorber layer. acs.org

The morphological and passivation effects of OAHI directly translate into improved charge carrier dynamics and enhanced photovoltaic performance. encyclopedia.pub By reducing defect trap states, OAHI significantly suppresses non-radiative recombination, a primary loss mechanism in PSCs. mdpi.comresearchgate.net This leads to a substantial increase in the charge carrier lifetime. For example, one study found that passivation with octylamine increased the carrier lifetime from 114 ns in a pristine film to 1049 ns in the passivated film. encyclopedia.pub

Table 1: Impact of Octylamine Passivation on Perovskite Solar Cell Performance
ParameterPristine DeviceOAm Passivated DeviceReference
Carrier Lifetime114 ns1049 ns encyclopedia.pub
Trap Density1 x 1023 m-3 eV-14.4 x 1022 m-3 eV-1 encyclopedia.pub
Open-Circuit Voltage (VOC)1.06 V1.17 V encyclopedia.pub
Power Conversion Efficiency (PCE)20.5%23.0% encyclopedia.pub

A major challenge for the long-term stability of perovskite solar cells is the migration of ions, particularly halide ions, within the perovskite lattice under illumination and thermal stress. nih.govosti.gov This ion migration can lead to degradation of the material and is a primary factor in the operational instability of the devices. rsc.org In mixed-halide perovskites, this can also cause phase segregation, where iodide-rich and bromide-rich domains form, altering the material's bandgap and performance. nih.gov

The integration of large organic cations like octylammonium from OAHI can help to suppress this detrimental ion migration. The bulky cations incorporated at the grain boundaries and surfaces can physically hinder the movement of mobile ions through the crystal lattice. acs.org By forming stable 2D capping layers, OAHI can effectively "lock" the surface structure, increasing the activation energy required for ion migration and thereby enhancing the intrinsic stability of the perovskite film. acs.orgrsc.org

Octylamine Hydroiodide in Nanoparticle Synthesis and Surface Modification

Beyond photovoltaics, this compound serves as a crucial surface-modifying agent in the synthesis of nanoparticles. Surface ligands are essential in nanotechnology as they control the size, shape, and stability of nanoparticles during their synthesis and prevent them from aggregating in solution. ibs.re.kr

Octylamine as a Capping Agent for Metal Oxide Nanoparticles (e.g., ZnO)

In the synthesis of metal oxide nanoparticles, such as zinc oxide (ZnO), capping agents are crucial for controlling particle size, morphology, and stability. arxiv.orgarxiv.org Octylamine, as a primary amine, can act as an effective capping agent. The lone pair of electrons on the nitrogen atom of octylamine can coordinate to the surface of the growing ZnO nanoparticles. This coordination passivates the surface, preventing further growth and agglomeration of the nanoparticles. The hydrophobic octyl chains then extend into the solvent, providing steric hindrance that contributes to the colloidal stability of the nanoparticle dispersion.

The choice of capping agent can significantly influence the physicochemical properties of the resulting nanoparticles. For instance, the use of octylamine can lead to the formation of ZnO nanoparticles with a controlled size distribution and specific surface characteristics. These properties are critical for applications in areas such as catalysis, electronics, and biomedical imaging.

PropertyEffect of Octylamine as a Capping Agent
Particle Size Controls and limits the growth of nanoparticles, leading to a smaller and more uniform size distribution.
Morphology Can influence the shape of the nanoparticles by selectively binding to certain crystal facets.
Colloidal Stability The hydrophobic octyl chains provide steric stabilization, preventing aggregation of the nanoparticles in nonpolar solvents.
Surface Properties Modifies the surface chemistry of the nanoparticles, affecting their dispersibility and interaction with other materials.

Research has demonstrated that by varying the capping agent, the surface charge and hydrophilicity of ZnO nanoparticles can be tailored. While some studies have focused on other capping agents, the principles of surface coordination and steric hindrance provided by octylamine are fundamental to achieving control over nanoparticle properties. arxiv.orgarxiv.org

OAHI as a Structure-Directing Agent or Template in Mesoporous Material Synthesis

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are of great interest for applications in catalysis, separation, and drug delivery due to their high surface area and ordered pore structures. The synthesis of these materials often relies on the use of structure-directing agents (SDAs) or templates.

Octylamine can self-assemble into micelles in solution, which can then act as templates for the formation of mesoporous silica. cmu.edu In this process, silica precursors hydrolyze and condense around the octylamine micelles. After the silica framework is formed, the organic template is removed, typically by calcination or solvent extraction, leaving behind a network of uniform pores. The size and shape of the micelles, which are influenced by factors such as the concentration of the octylamine and the presence of other ions, determine the pore size and structure of the final mesoporous material.

When this compound is used, the octylammonium cations can also act as structure-directing agents. The positively charged ammonium (B1175870) headgroups can interact with anionic silica species in solution, facilitating the co-assembly of the organic template and the inorganic framework. This cooperative templating mechanism is a common strategy for the synthesis of ordered mesoporous materials.

ParameterRole of Octylamine/Octylammonium as a Structure-Directing Agent
Micelle Formation Self-assembles into micelles that serve as the template for the porous structure.
Interaction with Precursors The amine or ammonium headgroup interacts with the inorganic precursors, directing their condensation around the micellar template.
Pore Size Control The size of the octylamine micelles dictates the diameter of the pores in the final mesoporous material.
Structural Ordering The arrangement of the micelles influences the long-range order and symmetry of the pore structure.

Role of OAHI in Quantum Dot Surface Passivation and Solubility Enhancement

Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties. Their electronic characteristics are closely related to their size and shape. A critical aspect of QD performance, particularly their photoluminescence quantum yield (PLQY), is the passivation of their surface. mdpi.comedinst.com Surface atoms on a QD have dangling bonds, which can act as trap states for charge carriers, leading to non-radiative recombination and a decrease in luminescence efficiency.

Organic ligands are commonly used to passivate these surface trap states. rsc.org The amine group of octylamine can coordinate to the surface of QDs, donating its lone pair of electrons to the electron-deficient surface metal atoms. This coordination passivates the surface, reducing the number of trap states and enhancing the PLQY. mdpi.com

The use of this compound can offer additional benefits. The presence of the iodide counter-ion can further contribute to surface passivation by interacting with surface vacancies. Moreover, the ionic nature of OAHI can enhance the solubility of the QDs in polar solvents, which can be advantageous for certain applications, such as biological imaging, where aqueous dispersibility is required. The octyl chain, on the other hand, can provide solubility in nonpolar organic solvents.

FunctionMechanism of OAHI in Quantum Dot Modification
Surface Passivation The octylammonium cation coordinates to the QD surface, neutralizing dangling bonds and reducing non-radiative recombination pathways.
Solubility Enhancement The ionic nature of the hydroiodide salt can improve dispersibility in polar solvents, while the alkyl chain provides solubility in nonpolar media.
PLQY Improvement By passivating surface trap states, OAHI can significantly increase the photoluminescence quantum yield of the quantum dots.

This compound in Catalysis and Coordination Chemistry

The chemical reactivity of the amine group and the presence of the iodide ion make this compound a valuable compound in the fields of catalysis and coordination chemistry.

Precursor for the Synthesis of Novel Ligands for Catalytic Processes

This compound can serve as a starting material for the synthesis of more complex ligands used in catalysis. The primary amine group is a versatile functional handle that can undergo a variety of chemical transformations to introduce other donor groups, creating multidentate ligands. For example, the amine can be reacted with aldehydes or ketones to form Schiff base ligands, or it can be functionalized with phosphine or carboxylate groups.

These novel ligands can then be coordinated to metal centers to form catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The long octyl chain can also be exploited to tune the solubility and steric properties of the resulting catalyst, potentially influencing its activity and selectivity.

Complex Formation with Metal Halides in Coordination Chemistry

The octylammonium cation and the iodide anion of OAHI can both participate in the formation of coordination complexes with metal halides. The iodide ion can act as a ligand, directly coordinating to a metal center. The octylammonium cation, while not a traditional ligand in the sense of forming a dative bond, can play a crucial role in the crystal structure of metal halide complexes through hydrogen bonding and electrostatic interactions.

This compound in Separation and Extraction Technologies (e.g., Reactive Extraction of Anions)

Reactive extraction is a separation technique where a solute is transferred from one phase to another through a chemical reaction with an extractant. Amines are commonly used as extractants for the recovery of acids from aqueous solutions. mdpi.comnih.gov

In the context of anion extraction, the amine group of octylamine can be protonated to form an octylammonium cation. This cation can then form an ion pair with an anion in the aqueous phase, facilitating the transfer of the anion into an organic phase. This process is particularly effective for the extraction of anions of weak acids.

When this compound is used as the extractant, the octylammonium cation is already present. It can participate in an ion-exchange reaction with other anions in the aqueous phase. The efficiency of the extraction will depend on the relative affinities of the iodide ion and the target anion for the octylammonium cation in the organic phase. This technique can be applied to the separation and purification of various anions in industrial processes.

TechnologyApplication of this compound
Reactive Extraction The octylammonium cation forms an ion pair with the target anion, facilitating its transfer from an aqueous to an organic phase.
Anion Separation Can be used to selectively extract certain anions from a mixture based on their affinity for the octylammonium cation.

Theoretical and Computational Investigations of Octylamine Hydroiodide Systems

Molecular Dynamics (MD) Simulations of OAHI Intermolecular Interactions and Crystal Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving the classical equations of motion, MD provides a time-resolved view of the dynamic behavior of a system, offering insights into intermolecular interactions, structural stability, and phase transitions.

In the context of OAHI, MD simulations can be employed to understand the non-covalent forces that govern its condensed-phase behavior. A study on the related octylammonium chloride/water system demonstrated the stability of a multi-lamella bilayer structure over a nanosecond trajectory. tandfonline.com This work highlights the importance of electrostatic and van der Waals interactions in the self-assembly of these amphiphilic molecules. For OAHI crystals, MD simulations can reveal the nature of hydrogen bonding between the ammonium (B1175870) headgroup and the iodide anions, as well as the van der Waals packing of the octyl chains.

When incorporated into perovskite structures, the dynamics of the octylammonium cation are crucial. MD simulations of hybrid perovskites have shown that the rotational and vibrational motions of the organic cation can significantly influence the material's properties, including phase transitions and charge carrier lifetimes. materialsmodeling.org Large-scale MD simulations, often employing machine-learned potentials, are used to explore the free energy landscape and the character of phase transitions in these materials. materialsmodeling.orgarxiv.org

Computational Modeling of Octylamine (B49996) Hydroiodide Interactions at Material Interfaces

The behavior of OAHI at interfaces is critical for its application in devices like perovskite solar cells, where it is often used as a surface passivating agent. Computational modeling, combining DFT and MD simulations, can elucidate the mechanisms of these surface interactions.

DFT calculations can model the adsorption of octylammonium cations on perovskite surfaces, revealing the preferred binding sites and the nature of the chemical bonding. researchgate.netprinceton.edu These studies indicate that the ammonium group of the cation can interact with the halide ions at the perovskite surface, passivating defect sites and improving the electronic quality of the interface. The long alkyl chain of the octylammonium can form a hydrophobic protective layer, enhancing the material's stability against moisture. mybluehost.me

Car-Parrinello molecular dynamics, an ab initio MD method, has been used to investigate the nature of perovskite/TiO2 interfaces and the role of moisture in the degradation process. nanoge.orgcnr.it Similar approaches could be applied to model the OAHI-perovskite interface, providing a dynamic picture of how the passivating layer interacts with the perovskite surface and influences ion migration and charge recombination. The formation of 2D perovskite layers on top of the 3D perovskite, induced by large ammonium cations like octylammonium, is another important interfacial phenomenon that can be studied computationally. mybluehost.me

Machine Learning Approaches for Predicting Properties and Accelerating Materials Discovery in OAHI-Related Systems

Machine learning (ML) has become a transformative tool in materials science, enabling the rapid prediction of material properties and accelerating the discovery of new compounds. rsc.orgbohrium.com In the field of perovskites, where OAHI is a relevant component, ML is being extensively used.

ML models can be trained on large datasets of known materials, generated either from experiments or high-throughput DFT calculations, to learn the complex relationships between a material's composition, structure, and its functional properties. mdpi.com For hybrid perovskites, ML models have been developed to predict key properties such as bandgap and thermodynamic stability (e.g., energy above the convex hull). rsc.orgmdpi.com

The general workflow for using ML in materials discovery involves:

Data Preparation: Assembling a comprehensive dataset of materials and their properties.

Feature Engineering: Representing the materials with a set of numerical descriptors (features), which can range from simple elemental properties to complex structural fingerprints.

Model Training: Using algorithms like random forests, support vector machines, or neural networks to learn the mapping from features to properties.

Prediction and Screening: Applying the trained model to predict the properties of new, hypothetical materials, allowing for the rapid screening of vast chemical spaces. sc.edu

For OAHI-related systems, ML could be used to predict the properties of novel 2D/3D perovskite structures incorporating the octylammonium cation, guiding experimental efforts toward the most promising candidates for high-performance and stable solar cells. sc.eduresearchgate.net

Table 3: Performance of Machine Learning Models in Predicting Perovskite Properties

Machine Learning ModelPredicted PropertyDataset SizePerformance Metric (R²)Performance Metric (RMSE)
XGBoost Band Gap3720 ABX3 & 2660 A2B(I)B(II)X60.8730.5868 eV
LightGBM Energy above convex hullNot specified0.9540.0531 (MSE)
GROVER-based Model Dimensionality (0D, 1D, 2D)588 unique structures95% precision (2D)Not applicable

This table summarizes the performance of various machine learning models from the literature for predicting properties of perovskite materials, which can include systems with organic cations like octylammonium. rsc.orgmdpi.comsc.edu

Advanced Analytical Methodologies for In Depth Characterization of Octylamine Hydroiodide in Complex Systems

Time-Resolved Spectroscopy for Dynamic Processes and Carrier Lifetime Measurement (e.g., Time-Resolved Photoluminescence)

Time-resolved spectroscopy is a powerful tool for investigating the dynamic processes and charge carrier dynamics in materials containing octylamine (B49996) hydroiodide. A prominent technique in this category is Time-Resolved Photoluminescence (TRPL), which measures the decay of photoluminescence intensity over time after excitation by a short pulse of light. This decay rate is directly related to the recombination of charge carriers (electrons and holes), providing a measure of the minority carrier lifetime. wikipedia.org

In the context of perovskite solar cells, OAHI is often used as a surface passivation agent. TRPL studies have demonstrated that the application of n-octylammonium iodide can significantly suppress non-radiative recombination at the surface of the perovskite layer. mdpi.com This is observed as a prolongation of the photoluminescence lifetime. For instance, a notable increase in carrier lifetime has been recorded in perovskite films post-treatment with OAI, indicating a reduction in defect states and improved interfacial quality between the perovskite and adjacent layers. mdpi.com

The lifetime decay curves obtained from TRPL measurements are often fitted with exponential functions to quantify the carrier lifetimes. A longer lifetime generally correlates with higher device performance, as it implies that photogenerated carriers have a greater chance of being extracted as useful current before they recombine.

Table 1: Representative Time-Resolved Photoluminescence (TRPL) Lifetime Data for Perovskite Films With and Without n-Octylammonium Iodide (OAI) Treatment.

SampleCarrier Lifetime (τ)Reference
Control Perovskite Film (0 OAI)Significantly shorter lifetime mdpi.com
Perovskite Film with OAI Treatment (2 OAI)More than 60% longer lifetime compared to control mdpi.com

Surface-Sensitive Spectroscopies for Interfacial Chemistry (e.g., X-ray Photoelectron Spectroscopy)

The performance and stability of devices incorporating OAHI are heavily dependent on the chemical nature of the surfaces and interfaces. X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for probing the elemental composition, chemical states, and electronic structure of the top few nanometers of a material. wordpress.com

When OAHI is applied to a substrate, such as a perovskite film, XPS can be used to:

Confirm the presence of OAHI : By detecting the characteristic core level signals of its constituent elements, such as nitrogen (N 1s), carbon (C 1s), and iodine (I 3d).

Investigate chemical interactions : Shifts in the binding energies of elements in the underlying substrate (e.g., lead, iodide in perovskites) upon OAHI treatment can reveal the formation of new chemical bonds or changes in the local chemical environment. This is crucial for understanding the passivation mechanism.

Analyze surface composition and purity : XPS can identify surface contaminants or degradation products that may affect device performance. chemrxiv.org For example, it can be used to study the oxidation state of elements like tin in tin-based perovskites, which is a critical factor for stability. chemrxiv.orgarxiv.org

Depth profiling, which involves sputtering away surface layers with an ion beam while acquiring XPS data, can provide information on the distribution of OAHI and other elements as a function of depth, revealing the structure of buried interfaces. nih.govyoutube.com

Table 2: Typical XPS Core Levels Analyzed for OAHI-Treated Perovskite Films.

ElementCore LevelInformation GainedReference
Lead (Pb)Pb 4fChemical environment and oxidation state of lead in the perovskite. researchgate.net
Iodine (I)I 3dBonding environment of iodide ions. researchgate.net
Nitrogen (N)N 1sPresence and chemical state of the octylammonium cation. researchgate.net
Carbon (C)C 1sPresence of the octyl chain and adventitious carbon. researchgate.net

Advanced Microscopy Techniques for Morphological and Nanostructural Analysis (e.g., HR-SEM, TEM, AFM, KPFM)

The morphology and nanostructure of films containing OAHI play a critical role in their functional properties. Advanced microscopy techniques provide high-resolution imaging to visualize these features.

High-Resolution Scanning Electron Microscopy (HR-SEM) : HR-SEM is used to examine the surface morphology, including grain size, grain boundaries, and film uniformity. The application of OAHI can lead to changes in the perovskite film's morphology, which can be clearly visualized with HR-SEM.

Transmission Electron Microscopy (TEM) : TEM allows for even higher resolution imaging of the material's internal structure, including its crystal lattice and the presence of defects. mdpi.com In the context of OAHI in perovskites, TEM can be used to investigate the formation of low-dimensional perovskite structures at the surface or grain boundaries, which is a key aspect of the passivation strategy. mdpi.com However, care must be taken as organic-inorganic hybrid perovskites can be sensitive to the electron beam. mdpi.com

Atomic Force Microscopy (AFM) : AFM provides three-dimensional topographical information about the surface at the nanoscale. It is used to quantify surface roughness, which can be influenced by OAHI treatment. mdpi.com Smoother films are often associated with better device performance.

Kelvin Probe Force Microscopy (KPFM) : KPFM is an extension of AFM that maps the surface potential or work function of a material with nanoscale resolution. researchgate.net This technique can reveal local variations in electronic properties, for example, at grain boundaries versus grain interiors. KPFM studies can show how OAHI treatment affects the surface potential, providing insights into charge carrier separation and transport at the interface. researchgate.netresearchgate.net

Table 3: Information Obtained from Advanced Microscopy on OAHI-Containing Films.

TechniquePrimary InformationExample FindingReference
HR-SEMSurface morphology, grain sizeChanges in perovskite grain structure post-OAHI treatment.-
TEMCrystal structure, defects, interfacial layersFormation of 2D perovskite layers at the surface. mdpi.com
AFMSurface topography, roughness (Ra, RMS)Reduction in surface roughness of perovskite films. mdpi.com
KPFMSurface potential, work functionModification of surface potential at grain boundaries. researchgate.net

Thermal Analysis Methods for Reaction and Phase Transformation Studies (e.g., TG, DSC)

Thermal analysis techniques are crucial for understanding the thermal stability, decomposition pathways, and phase transitions of OAHI and materials containing it.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature of OAHI and to study the thermal stability of OAHI-treated films. The resulting data can reveal multi-step decomposition processes.

Differential Scanning Calorimetry (DSC) : DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions, such as melting, crystallization, and solid-solid transitions, by identifying endothermic or exothermic peaks in the heat flow curve. rug.nl For OAHI, DSC can be used to study its melting behavior and any phase transformations it undergoes upon heating. In complex systems, it can help identify how OAHI influences the phase transition temperatures of the host material. rug.nl

Studies on related long-chain amine hydrochlorides have shown that thermal dissociation can occur in multiple steps, which can be elucidated by combining TGA and DSC measurements. ias.ac.inresearchgate.net

Table 4: Application of Thermal Analysis Methods to OAHI.

TechniqueMeasurementKey Information for OAHIReference
Thermogravimetric Analysis (TGA)Mass loss vs. TemperatureDecomposition temperature and thermal stability. ias.ac.in
Differential Scanning Calorimetry (DSC)Heat flow vs. TemperatureMelting point, phase transition temperatures, and enthalpies. ias.ac.in

In-Situ Spectroscopic Monitoring of OAHI Reactions (e.g., Time-Resolved ATR FT-IR)

To understand the reaction mechanisms and kinetics involving OAHI in real-time, in-situ spectroscopic techniques are employed. Time-Resolved Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) spectroscopy is a powerful method for this purpose.

ATR FT-IR allows for the analysis of samples in their native state (solid or liquid) without extensive preparation. By monitoring changes in the infrared spectrum over time, one can track the formation and consumption of reactants, intermediates, and products. The characteristic vibrational modes of the functional groups in OAHI, such as the N-H and C-H stretching and bending vibrations of the octylammonium cation, can be monitored to follow its reaction pathways. researchgate.net For example, this technique could be used to study the formation of 2D perovskite layers when a 3D perovskite film is treated with an OAHI solution, by observing changes in the vibrational spectra of the organic cation and the perovskite lattice.

Time-resolved IR spectroscopy, in general, provides structural information about intermediates and reaction mechanisms on various timescales, from picoseconds to milliseconds and beyond. unipr.itnih.gov

Electrochemical Characterization of OAHI's Role in Device Performance and Stability

Electrochemical methods are vital for evaluating the impact of OAHI on the performance and stability of electronic devices, such as solar cells.

Electrochemical Impedance Spectroscopy (EIS) : EIS is a powerful non-destructive technique used to probe the internal electrical processes of a device. By applying a small AC voltage perturbation and measuring the current response over a range of frequencies, EIS can provide information about charge transfer resistance, recombination kinetics, and capacitance at different interfaces within the device. Nyquist plots derived from EIS measurements can reveal how OAHI treatment reduces charge transfer resistance at the perovskite/hole-transport layer interface, signifying improved charge extraction and reduced recombination.

Stability Testing : The long-term stability of devices is assessed by monitoring their J-V characteristics over time under specific stress conditions (e.g., continuous illumination, elevated temperature, and humidity). The presence of a hydrophobic OAHI layer can significantly enhance the device's resistance to moisture, leading to improved operational stability. rsc.org

Table 5: Electrochemical Techniques for Evaluating OAHI in Solar Cells.

TechniqueParameters MeasuredInsights on OAHI's Role
Current Density-Voltage (J-V)Voc, Jsc, FF, PCEQuantifies improvements in overall device efficiency.
Electrochemical Impedance Spectroscopy (EIS)Charge transfer resistance, recombination resistanceElucidates the reduction in charge recombination and improved charge extraction at interfaces.
Stability TestingPCE degradation over timeDemonstrates enhanced device longevity and resistance to environmental factors.

Future Research Directions and Emerging Opportunities for Octylamine Hydroiodide

Integration of Octylamine (B49996) Hydroiodide into Next-Generation Hybrid Perovskite Architectures

The integration of octylamine hydroiodide into hybrid perovskite architectures has demonstrated significant promise in enhancing the stability and efficiency of perovskite solar cells (PSCs). Future research in this area will likely focus on the continued development of two-dimensional/three-dimensional (2D/3D) perovskite heterostructures. acs.org These structures leverage the environmental resilience of 2D perovskites, formed by bulky organic cations like OAHI, with the superior charge transport properties of 3D perovskites. acs.org

A key research direction will be the precise control over the dimensionality and orientation of the 2D perovskite layers. The formation of a thin 2D perovskite capping layer on top of a 3D perovskite film has been shown to be an effective strategy for achieving high-efficiency PSCs with remarkable stability. ethz.ch By acting as a protective barrier against environmental factors such as moisture, the hydrophobic octyl chains of OAHI can significantly improve the longevity of the devices. google.com

Further investigations into the optimal concentration and application method of OAHI during perovskite film fabrication will be crucial. Post-treatment of the 3D perovskite surface with solutions containing OAHI or similar long-chain alkylammonium iodides can lead to the in-situ formation of a 2D passivation layer. google.com This approach not only enhances stability but also reduces surface defects, leading to improved photovoltaic performance. The table below summarizes the impact of using bulky organic cations to create 2D/3D hybrid perovskite solar cells, highlighting the improvements in efficiency and stability.

Perovskite StructureBulky Organic CationKey ImprovementReported Power Conversion Efficiency (PCE)Stability Enhancement
2D/3D Hybridn-Butylammonium Iodide (BAI)Improved light and air stability, defect passivation. google.com>18%Retained 80% of initial value after >2000 h storage without encapsulation. google.com
2D/3D HeterostructurePhenethylammonium Iodide (PEAI)Suppressed charge recombination and efficient charge extraction. ethz.chEnhanced photovoltaic performance.Increased moisture resistance. ethz.ch
2D/3D Hybrid(HOOC(CH2)2NH3)2PbI4Templated growth of highly ordered 3D perovskite. nih.gov12.9% (hole-conductor free)Record stability of 5,000 hours. nih.gov

Future work should also explore the use of OAHI in combination with other bulky organic cations to fine-tune the optoelectronic properties and stability of the resulting perovskite films. The synergistic effects of using multiple cations could lead to the development of even more robust and efficient perovskite solar cells.

Exploration of this compound in Novel Energy Conversion and Storage Technologies

Beyond photovoltaics, the unique properties of perovskite materials are being explored for a range of novel energy conversion and storage applications. The high ionic conductivity of many halide perovskites, a property that can be influenced by the choice of organic cation, makes them interesting candidates for use in batteries and supercapacitors. nih.gov

Future research should investigate the potential of incorporating this compound into perovskite-based energy storage devices. The long alkyl chain of octylamine could influence the ionic transport properties within the perovskite lattice, potentially enhancing the performance of solid-state batteries. While research in this area is still in its early stages, the use of perovskites as electrode materials or even as solid electrolytes in lithium-ion and other battery types is a promising avenue. nih.gov

Similarly, the application of perovskites in supercapacitors is an emerging field. rsc.orgnih.gov The high surface area and mixed ionic-electronic conductivity of some perovskite materials could enable high-performance energy storage. nih.gov Research into how the inclusion of OAHI affects the electrochemical properties of perovskite electrodes could lead to the development of next-generation supercapacitors with improved energy and power densities. Studies have already shown that both lead-based and lead-free perovskites can be utilized in thin-film supercapacitors. rsc.org The table below provides a comparison of different perovskite materials in supercapacitor applications.

Perovskite MaterialDevice TypeKey Performance MetricReported Value
Cesium Bismuth Chloride (Cs3Bi2Cl9)Asymmetric thin-film supercapacitorAreal Capacitance64 mF cm⁻². rsc.org
Cesium Bismuth Chloride (Cs3Bi2Cl9)Asymmetric thin-film supercapacitorEnergy Density>6.6 μW h cm⁻². rsc.org
Methylammonium (B1206745) Lead Iodide (CH3NH3PbI3)Symmetric supercapacitorPower Density934.6 W/kg (for Bi-substituted). nih.gov
Halide PerovskitePhotorechargeable SupercapacitorEnergy Density30.71 W h kg⁻¹. rsc.org
Halide PerovskitePhotorechargeable SupercapacitorPower Density1875 W kg⁻¹. rsc.org

Further exploration into photorechargeable supercapacitors, which combine energy harvesting and storage in a single device, could also benefit from the inclusion of OAHI. rsc.org The semiconducting and ionic properties of halide perovskites are key to the functioning of these devices, and the specific properties imparted by OAHI could lead to enhanced performance.

Development of Advanced Synthetic Strategies for Tailored OAHI Derivatives with Enhanced Functionality

The development of advanced synthetic methodologies is crucial for creating tailored this compound derivatives with enhanced functionalities. Future research in this area will focus on modifying the octylamine molecule to introduce specific chemical groups that can impart desired properties to the final perovskite material.

One promising direction is the synthesis of functionalized OAHI derivatives that can interact more strongly with the perovskite lattice or with other components of the solar cell. For example, introducing hydroxyl or carboxyl groups onto the octyl chain could allow for stronger hydrogen bonding interactions, leading to improved passivation of defects at the perovskite surface. perovskite-info.com

Furthermore, the development of scalable and cost-effective synthetic routes for these tailored OAHI derivatives will be essential for their practical application. This could involve exploring novel catalytic systems or one-pot reaction schemes to improve efficiency and reduce waste. The general strategies for the synthesis of functionalized molecules, such as those used for 2-sulfenylindoles, could provide inspiration for the development of new synthetic pathways for OAHI derivatives.

The table below outlines potential functional groups that could be incorporated into the OAHI structure and the expected enhancements in perovskite device performance.

Functional GroupPotential EnhancementUnderlying Mechanism
Hydroxyl (-OH)Improved defect passivation, enhanced stability. perovskite-info.comIncreased hydrogen bonding with the perovskite surface.
Carboxyl (-COOH)Stronger anchoring to the perovskite, reduced ion migration.Formation of coordinate bonds with lead ions in the perovskite.
Fluorine (-F)Increased hydrophobicity, improved moisture resistance.Lower surface energy of the 2D perovskite layer.
Amine (-NH2)Enhanced interfacial properties, improved charge extraction.Interaction with charge transport layers.

By systematically exploring the synthesis and application of these functionalized OAHI derivatives, researchers can gain a deeper understanding of the structure-property relationships in hybrid perovskites and develop new materials with tailored functionalities for a range of applications.

Advancements in Theoretical Modeling and AI-Driven Design for Predictive Performance of OAHI-Based Materials

The use of theoretical modeling and artificial intelligence (AI) is set to revolutionize the field of materials science, and the design of OAHI-based materials is no exception. These computational approaches can significantly accelerate the discovery and optimization of new materials by predicting their properties and performance before they are synthesized in the lab.

Future research will increasingly rely on density functional theory (DFT) calculations to understand the electronic structure and bonding of OAHI within the perovskite lattice. These simulations can provide insights into how OAHI affects the bandgap, charge carrier mobility, and defect formation energies of the perovskite material. This fundamental understanding is crucial for designing new OAHI derivatives with improved properties.

Furthermore, the application of machine learning and other AI techniques will enable the high-throughput screening of large libraries of potential OAHI derivatives. By training AI models on existing experimental and computational data, researchers can predict the performance of new materials with a high degree of accuracy. This data-driven approach can help to identify the most promising candidates for synthesis and testing, thereby reducing the time and cost of materials discovery. The table below highlights the role of different computational techniques in the design of OAHI-based materials.

Computational TechniqueApplication in OAHI-Based Materials DesignKey Insights Provided
Density Functional Theory (DFT)Calculation of electronic structure and properties.Bandgap, charge carrier effective masses, defect formation energies.
Molecular Dynamics (MD)Simulation of the dynamic behavior of OAHI at interfaces.Ion migration pathways, structural stability at different temperatures.
Machine Learning (ML)High-throughput screening of OAHI derivatives.Prediction of material properties and device performance.
Artificial Intelligence (AI)Inverse design of materials with desired properties.Identification of novel OAHI-based structures for specific applications.

Addressing Long-Term Stability and Degradation Mechanisms of OAHI-Containing Devices from a Chemical Perspective

Ensuring the long-term stability of perovskite devices is a critical challenge that must be addressed for their successful commercialization. rsc.org From a chemical perspective, future research on OAHI-containing devices will need to focus on understanding and mitigating the degradation mechanisms that limit their operational lifetime.

One of the primary degradation pathways in perovskite solar cells is the ingress of moisture and oxygen, which can lead to the decomposition of the perovskite material. The hydrophobic nature of the octyl chains in OAHI provides a degree of protection against moisture, but a more detailed understanding of the chemical interactions at the interface between the 2D OAHI-based perovskite layer and the environment is needed. Techniques such as X-ray photoelectron spectroscopy (XPS) and transmission electron microscopy (TEM) can be used to study the chemical and structural changes that occur at these interfaces during device operation.

Another key degradation mechanism is ion migration within the perovskite lattice, which can be exacerbated by heat and light. The presence of bulky organic cations like OAHI can influence ion migration, and future research should investigate this effect in detail. By understanding how OAHI affects the movement of ions such as iodide and methylammonium, researchers can develop strategies to suppress this degradation pathway. The table below summarizes the key degradation mechanisms in perovskite devices and potential mitigation strategies related to the use of OAHI.

Degradation MechanismChemical CausePotential Mitigation Strategy with OAHI
Moisture IngressReaction of water with the perovskite lattice.Formation of a hydrophobic 2D perovskite capping layer.
Oxygen-Induced DegradationOxidation of the perovskite material.Passivation of oxygen vacancy defects by the OAHI layer.
Thermal DegradationDecomposition of the organic components at elevated temperatures.Improved thermal stability of the 2D/3D perovskite structure.
Ion MigrationMovement of ionic species under an electric field.Steric hindrance from the bulky octylammonium cations.

By taking a comprehensive approach that combines advanced characterization techniques with theoretical modeling, researchers can gain a deeper understanding of the degradation mechanisms in OAHI-containing devices. This knowledge will be essential for developing new materials and device architectures with the long-term stability required for real-world applications.

Q & A

Basic Research Questions

Q. What spectroscopic and microscopic techniques are used to confirm the covalent functionalization of octylamine hydroiodide in composite materials like graphene oxide (GO)?

  • Methodological Answer : Characterization typically involves Fourier-transform infrared (FTIR) spectroscopy to identify amine-GO covalent bonds (e.g., C–N stretching at ~1,250 cm⁻¹), X-ray diffraction (XRD) to analyze structural changes in GO layers, and Raman spectroscopy to assess defect density via D/G band ratios. Microscopy techniques like field-emission scanning electron microscopy (FESEM) and transmission electron microscopy (TEM) are used to visualize polycrystalline morphology and nitrogen integration into the GO matrix .

Q. How is this compound synthesized and purified for research applications?

  • Methodological Answer : A common synthesis involves premixing octylamine with thianthrenium salts under inert conditions, followed by reaction with sodium tert-butoxide (tBuONa) in tetrahydrofuran (THF). Critical steps include maintaining anhydrous conditions and avoiding premature precipitation. Post-reaction purification may involve column chromatography or recrystallization, with purity confirmed via UV/Vis spectroscopy (λmax ~202 nm) and nuclear magnetic resonance (NMR) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use full personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid dust formation by working in a fume hood with local exhaust ventilation. Store the compound at –20°C in airtight containers to prevent degradation. Waste should be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound-functionalized materials?

  • Methodological Answer : Density functional theory (DFT) calculations can model global reactivity parameters (e.g., electrophilicity index, chemical potential) for neutral and protonated octylamine-GO systems. Molecular orbital analysis (e.g., HOMO-LUMO gaps) reveals charge transfer mechanisms, while implicit solvation models (e.g., water) simulate environmental effects. Software like Gaussian or ORCA is used, with validation against experimental FTIR and electrochemical data .

Q. What experimental strategies resolve contradictions in corrosion inhibition efficiency data between this compound and other inhibitors?

  • Methodological Answer : Use electrochemical impedance spectroscopy (EIS) and Tafel polarization to compare charge-transfer resistance (Rct) and corrosion current density (Icorr). For conflicting results, cross-validate with surface analysis (e.g., atomic force microscopy) to assess physical barrier integrity. Statistical tools like ANOVA can identify significant differences in efficiency (e.g., 73% for octylamine-GO vs. epoxy coatings) .

Q. How do functionalization parameters (e.g., voltage, pH) influence the redox stability of this compound in electrochemical systems?

  • Methodological Answer : Optimize applied voltage (e.g., ≤500 mV) using a three-electrode cell (Ag/AgCl reference, Pt counter, working electrode). Monitor cyclic voltammetry (CV) peaks for oxidation/reduction shifts. Adjust pH to stabilize protonated amine groups, as deprotonation at high pH may reduce covalent bonding. Stability is quantified via chronoamperometry over 24+ hours in corrosive media (e.g., 3.5% NaCl) .

Q. What crystallographic techniques validate the structural integrity of this compound under high-pressure conditions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at varying pressures (e.g., 0.1–500 MPa) resolves hydration-induced lattice changes. Analyze unit cell parameters (a, b, c axes) and hydrogen-bonding networks using software like Olex2. Compare with computational models (e.g., Mercury CSD) to confirm pressure-dependent phase transitions .

Data Analysis & Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility of this compound studies?

  • Methodological Answer : Follow ICMJE guidelines: report reagent purities (e.g., ≥95%), batch-specific certificates of analysis, and equipment calibration details. In supplemental materials, include raw datasets (e.g., Nyquist plots, XRD spectra) and step-by-step protocols (e.g., premixing duration, centrifugation RPM). Use standardized nomenclature (IUPAC) and cite reference compounds (e.g., dabcoHI hydrate) for structural comparisons .

Q. What statistical approaches are recommended for analyzing corrosion inhibition efficiency across multiple trials?

  • Methodological Answer : Apply non-linear regression to fit Langmuir isotherm models to adsorption data. Calculate mean inhibition efficiency (IE%) with 95% confidence intervals. Use paired t-tests to compare IE% between coated and uncoated substrates. Outliers are identified via Grubbs’ test and validated with repeat experiments .

Tables for Key Data

Parameter Octylamine-GO Coating Epoxy Coating Reference
Corrosion Inhibition (%)7352
Electrochemical Stability (h)24+12
HOMO-LUMO Gap (eV)1.8 (neutral), 2.1 (protonated)N/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.